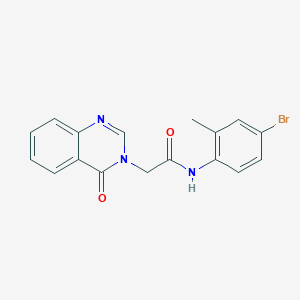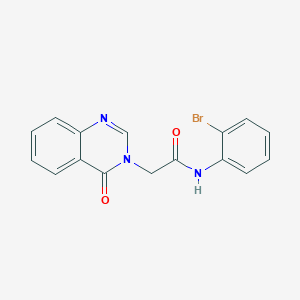![molecular formula C17H20N2O3S B277596 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid, also known as MPTP, is a synthetic compound that has been used extensively in scientific research. It is a thiazole derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion), which is a potent inhibitor of mitochondrial complex I. This leads to a decrease in ATP production and an increase in oxidative stress, which can ultimately lead to cell death. This mechanism is thought to underlie the Parkinson's disease-like symptoms induced by 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid.
Biochemical and Physiological Effects:
4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to induce Parkinson's disease-like symptoms, it has also been shown to have neurotoxic effects on dopaminergic neurons. It has also been shown to have effects on the immune system, including its ability to modulate cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid in lab experiments is its ability to induce Parkinson's disease-like symptoms in animals. This makes it a valuable tool for studying the mechanisms underlying Parkinson's disease and for testing potential treatments for the disease. However, there are also limitations to using 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid in lab experiments. One of the main limitations is that the Parkinson's disease-like symptoms induced by 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid are not identical to those seen in human patients with Parkinson's disease. This means that the results of studies using 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid may not be directly applicable to human patients.
Orientations Futures
There are several future directions for research involving 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid. One area of research is focused on developing new treatments for Parkinson's disease based on the mechanisms underlying the disease. Another area of research is focused on developing new animal models of Parkinson's disease that more closely mimic the disease in humans. Finally, there is a need for further research into the biochemical and physiological effects of 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid, including its effects on the immune system and its potential use in other disease models.
Méthodes De Synthèse
The synthesis of 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a multi-step process that involves the reaction of various chemicals. The starting material for the synthesis is 4-bromobenzaldehyde, which is reacted with 2-aminothiophenol to form 5-methyl-4-(4-bromophenyl)-1,3-thiazol-2-amine. This compound is then reacted with propyl magnesium bromide to form 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine. The final step involves the reaction of this compound with ethyl acetoacetate to form 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid.
Applications De Recherche Scientifique
4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been used extensively in scientific research as a tool to study various biochemical and physiological processes. It has been shown to have a wide range of effects on the body, including its ability to induce Parkinson's disease-like symptoms in animals. This has made it a valuable tool for studying the mechanisms underlying Parkinson's disease and for testing potential treatments for the disease.
Propriétés
Formule moléculaire |
C17H20N2O3S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
4-[[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-3-4-12-5-7-13(8-6-12)16-11(2)23-17(19-16)18-14(20)9-10-15(21)22/h5-8H,3-4,9-10H2,1-2H3,(H,21,22)(H,18,19,20) |
Clé InChI |
YNJRMCNISALMSH-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCC(=O)O)C |
SMILES canonique |
CCCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)

![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277527.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)



![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)
